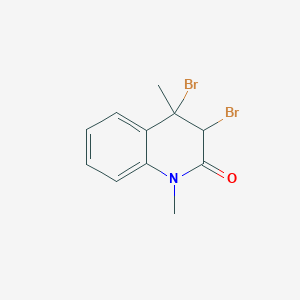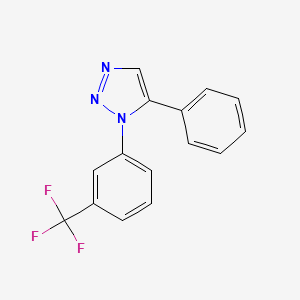
5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a phenyl group and a trifluoromethyl-substituted phenyl group attached to the triazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
Preparation of Alkyne: The alkyne precursor can be synthesized through various methods, including the Sonogashira coupling reaction.
Cycloaddition Reaction: The azide and alkyne are then reacted in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets by increasing its lipophilicity and electron-withdrawing capacity. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.
5-Phenyl-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a triazole ring.
5-Phenyl-1,3,4-oxadiazole: Another oxadiazole isomer with different nitrogen and oxygen atom positions.
Uniqueness
5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to other triazole derivatives .
Properties
CAS No. |
59583-11-8 |
|---|---|
Molecular Formula |
C15H10F3N3 |
Molecular Weight |
289.25 g/mol |
IUPAC Name |
5-phenyl-1-[3-(trifluoromethyl)phenyl]triazole |
InChI |
InChI=1S/C15H10F3N3/c16-15(17,18)12-7-4-8-13(9-12)21-14(10-19-20-21)11-5-2-1-3-6-11/h1-10H |
InChI Key |
KPKFLJOKFSFNGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


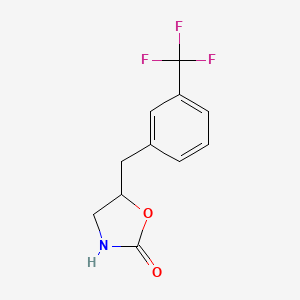

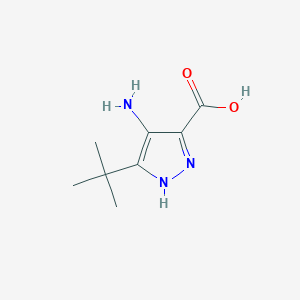
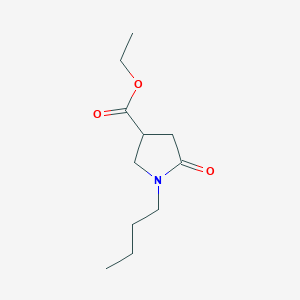
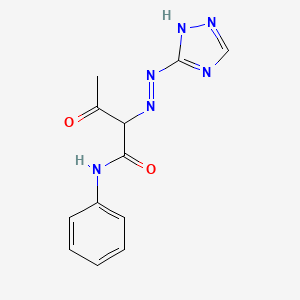
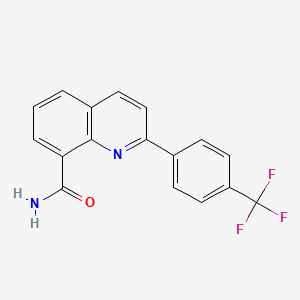
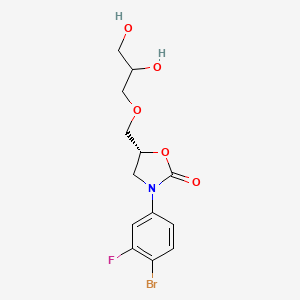
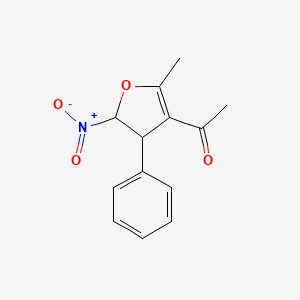
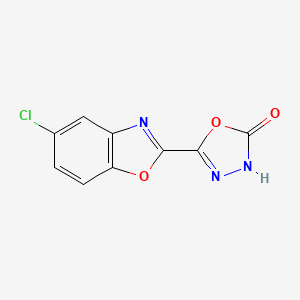
![Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-](/img/structure/B12901048.png)
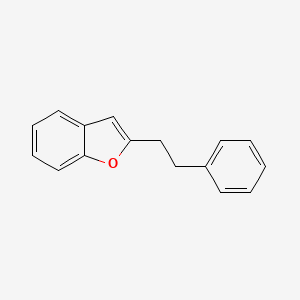
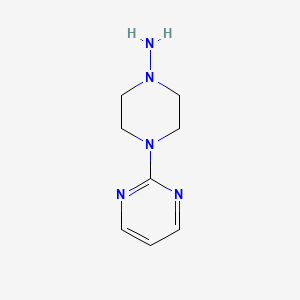
![1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12901061.png)
